molecular formula C15H24N2O4S B258516 N-(tert-butyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide

N-(tert-butyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide

Cat. No. B258516
M. Wt: 328.4 g/mol
InChI Key: LCTCAYNWTHCASV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(tert-butyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide, also known as BAY 43-9006, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. It was first synthesized in 1999 by Bayer AG and has since been the subject of numerous scientific investigations.

Mechanism of Action

N-(tert-butyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide 43-9006 inhibits the activity of several protein kinases, including Raf-1, B-Raf, and VEGFR-2. By inhibiting these kinases, N-(tert-butyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide 43-9006 disrupts signaling pathways that are involved in tumor growth and angiogenesis. This leads to decreased tumor cell proliferation and increased apoptosis.
Biochemical and Physiological Effects:
N-(tert-butyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide 43-9006 has been shown to have several biochemical and physiological effects. It inhibits the activity of several protein kinases, as mentioned above, which leads to decreased tumor cell proliferation and increased apoptosis. It also inhibits angiogenesis, which is the process by which tumors develop new blood vessels to supply nutrients and oxygen. Additionally, N-(tert-butyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide 43-9006 has been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

N-(tert-butyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide 43-9006 has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study. It has also been extensively studied in preclinical models, which provides a wealth of data for researchers. However, there are also limitations to using N-(tert-butyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide 43-9006 in lab experiments. It has been shown to have off-target effects, which can complicate data interpretation. Additionally, its efficacy may vary depending on the specific cancer type being studied.

Future Directions

There are several future directions for research involving N-(tert-butyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide 43-9006. One area of interest is in combination therapy, where N-(tert-butyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide 43-9006 is used in conjunction with other cancer treatments to increase efficacy. Another area of interest is in identifying biomarkers that can predict response to N-(tert-butyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide 43-9006, which would enable more targeted treatment. Additionally, there is ongoing research into developing more potent and selective inhibitors of the protein kinases targeted by N-(tert-butyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide 43-9006.

Synthesis Methods

The synthesis of N-(tert-butyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide 43-9006 involves several steps, including the reaction of 2-ethoxyaniline with methylsulfonyl chloride to form 2-ethoxy(methylsulfonyl)aniline. This compound is then reacted with tert-butyl chloroacetate to yield N-(tert-butyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide. The overall yield of the synthesis is approximately 30%.

Scientific Research Applications

N-(tert-butyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide 43-9006 has been studied extensively for its potential use in the treatment of cancer. It has been shown to inhibit the activity of several protein kinases, including Raf-1, B-Raf, and VEGFR-2, which are involved in tumor growth and angiogenesis. In preclinical studies, N-(tert-butyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide 43-9006 has demonstrated antitumor activity against a variety of cancer types, including melanoma, renal cell carcinoma, and hepatocellular carcinoma.

properties

Product Name

N-(tert-butyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide

Molecular Formula

C15H24N2O4S

Molecular Weight

328.4 g/mol

IUPAC Name

N-tert-butyl-2-(2-ethoxy-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C15H24N2O4S/c1-6-21-13-10-8-7-9-12(13)17(22(5,19)20)11-14(18)16-15(2,3)4/h7-10H,6,11H2,1-5H3,(H,16,18)

InChI Key

LCTCAYNWTHCASV-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1N(CC(=O)NC(C)(C)C)S(=O)(=O)C

Canonical SMILES

CCOC1=CC=CC=C1N(CC(=O)NC(C)(C)C)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.